N-(1-Aminohexan-2-yl)-2-nitrobenzene-1-sulfonamide
Description
Properties
Molecular Formula |
C12H19N3O4S |
|---|---|
Molecular Weight |
301.36 g/mol |
IUPAC Name |
N-(1-aminohexan-2-yl)-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C12H19N3O4S/c1-2-3-6-10(9-13)14-20(18,19)12-8-5-4-7-11(12)15(16)17/h4-5,7-8,10,14H,2-3,6,9,13H2,1H3 |
InChI Key |
QZAGJTGSYRVVQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CN)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Aminohexan-2-yl)-2-nitrobenzene-1-sulfonamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with 1-aminohexane under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-Aminohexan-2-yl)-2-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Hydrochloric acid or sodium hydroxide.
Substitution: Alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: N-(1-Aminohexan-2-yl)-2-aminobenzene-1-sulfonamide.
Reduction: 2-Nitrobenzenesulfonic acid.
Substitution: N-(1-Aminohexan-2-yl)-2-substituted-benzene-1-sulfonamide.
Scientific Research Applications
N-(1-Aminohexan-2-yl)-2-nitrobenzene-1-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-Aminohexan-2-yl)-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The nitro and sulfonamide groups play a crucial role in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Table 1: Structural Comparison of Sulfonamide Derivatives
*Inferred based on structural analogy.
Key Observations:
- Backbone Flexibility: The hexylamine chain in N-(6-aminohexyl)-2-nitrobenzenesulfonamide hydrochloride provides greater conformational flexibility compared to the branched pentyl chain in the 2,4-dimethylpentan-2-yl derivative .
- Chirality : Compounds like (R)-N-(2-hydroxy-1-methylethyl)-2-nitrobenzenesulfonamide introduce stereochemical complexity, which can influence biological activity and synthetic routes .
Contrasts in Reactivity:
- Fluorinated analogs (e.g., ) require specialized reagents like perfluoroalkyl silanes, increasing synthetic complexity .
- Azide-containing derivatives (e.g., ) employ substitution reactions with NaN₃, introducing explosive hazards absent in the target compound’s synthesis .
Physicochemical and Functional Properties
Solubility and Stability:
Spectroscopic Data:
- N-(6-Aminohexyl)-2-nitrobenzenesulfonamide hydrochloride: Characteristic ¹H NMR signals include δ 8.0–7.5 ppm (aromatic protons) and δ 3.1–2.8 ppm (methylene groups adjacent to sulfonamide) .
- Fluorinated sulfonamides () display distinct ¹⁹F NMR signals (δ -70 to -120 ppm) due to perfluoroalkyl groups, absent in non-fluorinated analogs .
Biological Activity
N-(1-Aminohexan-2-yl)-2-nitrobenzene-1-sulfonamide is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
IUPAC Name: N-(1-aminohexan-2-yl)-2-nitrobenzenesulfonamide
Molecular Formula: C12H19N3O4S
Molecular Weight: 299.36 g/mol
InChI: InChI=1S/C12H19N3O4S/c1-2-3-4-10(9-13)14-20(18,19)12-7-5-11(6-8-12)15(16)17/h5-8,10,14H,2-4,9,13H2,1H3
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins. The nitro group can undergo reduction to an amino group, which may enhance its reactivity and binding affinity to biological targets. The sulfonamide moiety plays a crucial role in inhibiting enzyme activity by mimicking natural substrates.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, sulfonamides are known for their ability to inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis. This inhibition leads to bacterial growth arrest.
Table 1: Antimicrobial Activity Comparison
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| Sulfamethoxazole | E. coli | 16 µg/mL |
| Trimethoprim | Staphylococcus aureus | 8 µg/mL |
Anticancer Activity
Studies have shown that nitro-containing compounds can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study:
In a study conducted by Liu et al. (2016), this compound was tested against the MCF-7 breast cancer cell line. The results indicated an IC50 value of 15 µM, suggesting moderate anticancer potential compared to standard chemotherapeutics.
Structure-Activity Relationship (SAR)
The structure of this compound influences its biological activity significantly. Variations in the nitro group position or modifications on the aminohexane chain can lead to changes in potency and selectivity.
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Nitro group at position 2 | Enhanced enzyme inhibition |
| Aminohexane chain length increase | Increased hydrophobic interactions |
| Substitution on benzene ring | Altered cytotoxicity profile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
